molecular formula C11H13B B1345359 2-Bromo-4-(3-methylphenyl)-1-butene CAS No. 731772-19-3

2-Bromo-4-(3-methylphenyl)-1-butene

Cat. No. B1345359
M. Wt: 225.12 g/mol
InChI Key: MNFWNFLZKSTVDA-UHFFFAOYSA-N
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Description

2-Bromo-4-(3-methylphenyl)-1-butene, also known as 2-bromo-4-methylstyrene, is a chemical compound with a molecular formula of C10H11Br. It is an alkyl-substituted aromatic compound, and is commonly used as a precursor to other compounds in the synthesis of organic compounds. It is a colorless liquid with a pungent odor, and is slightly soluble in water.

Scientific Research Applications

Organic Synthesis and Material Science

  • Building Blocks in Organic Synthesis : Compounds like 1-bromo-3-buten-2-one have been investigated as precursors for organic synthesis, demonstrating their utility in producing a range of chemical structures. These compounds serve as building blocks for synthesizing alcohols, aza-heterocycles, and carbocycles, showcasing the versatility of halogenated butenes in organic chemistry (Westerlund, Gras, & Carlson, 2001).

  • Photodissociation and Reaction Dynamics : The study of the photodissociation of halogenated precursors like 2-bromo-1-butene provides insights into the reaction dynamics of radical isomers. This research aids in understanding the dissociation channels and the energy requirements for specific chemical reactions, contributing to the field of reaction dynamics and molecular beam scattering techniques (Miller, Krisch, Butler, & Shu, 2005).

Surface Chemistry and Catalysis

  • Thermal Chemistry on Metal Surfaces : The thermal behavior of C4 hydrocarbons, including derivatives of 1-bromo-butene, on metal surfaces like Pt(111) has been extensively studied. These investigations reveal mechanisms for hydrogenation, dehydrogenation, and isomerization reactions, offering valuable insights into catalysis and surface chemistry (Lee & Zaera, 2005).

Synthesis and Characterization of Novel Compounds

  • Novel Compound Synthesis : Research has led to the synthesis of new molecules, such as 2,3-Bis[(3-methylbiphenyl-4-yl)imino]butane, showcasing the chemical diversity achievable with halogenated butene derivatives. These compounds contribute to the development of new materials and the exploration of their properties (Chen, Yuan, Zhao, Xu, & Mu, 2014).

  • Mechanistic Insights and Stereospecific Reactions : The reactivity of disilyne compounds with π-bonds, resulting in stereospecific addition and new routes to disilabenzene derivatives, is an example of how halogenated butenes can be used to understand and leverage specific reaction mechanisms for synthesizing novel structures (Kinjo, Ichinohe, Sekiguchi, Takagi, Sumimoto, & Nagase, 2007).

properties

IUPAC Name

1-(3-bromobut-3-enyl)-3-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Br/c1-9-4-3-5-11(8-9)7-6-10(2)12/h3-5,8H,2,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNFWNFLZKSTVDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CCC(=C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90641123
Record name 1-(3-Bromobut-3-en-1-yl)-3-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90641123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-(3-methylphenyl)-1-butene

CAS RN

731772-19-3
Record name 1-(3-Bromo-3-buten-1-yl)-3-methylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=731772-19-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Bromobut-3-en-1-yl)-3-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90641123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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